

Application Notes: High-Throughput Screening with Ceritinib

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Compound of Interest

Compound Name: Ceritinib

Cat. No.: B560025

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Introduction

Ceritinib (Zykadia®) is a second-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK).^{[1][2]} Chromosomal rearrangements involving the ALK gene, most commonly forming an EML4-ALK fusion oncoprotein, are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).^{[3][4]} The constitutive kinase activity of the ALK fusion protein activates downstream signaling pathways, including PI3K/AKT, MEK/ERK, and JAK/STAT, promoting cell proliferation and survival.^{[2][5][6]} **Ceritinib** effectively inhibits ALK autophosphorylation, thereby blocking these downstream signals.^{[3][7]}

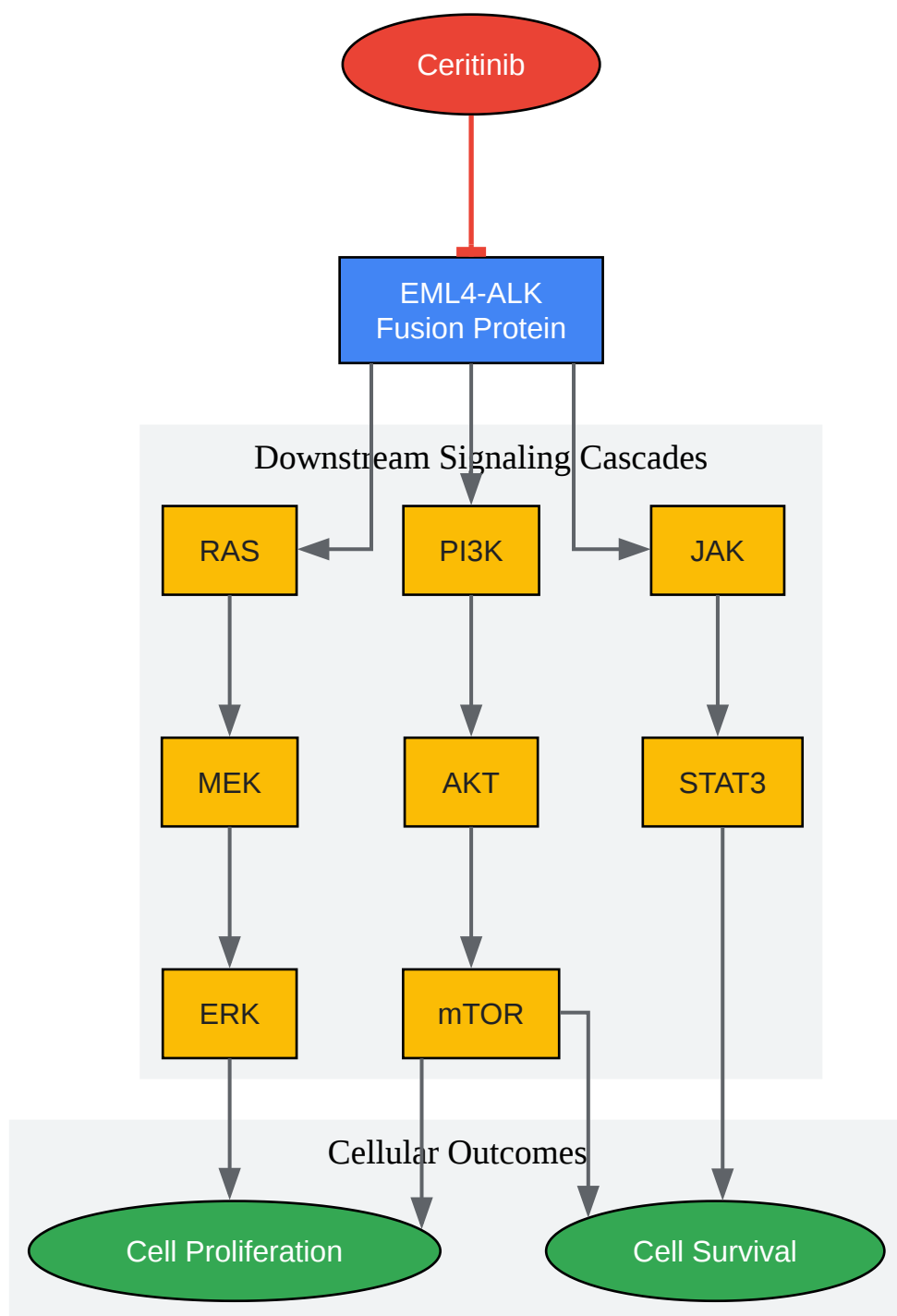
While highly effective, resistance to **Ceritinib** can emerge through secondary ALK mutations or the activation of alternative bypass signaling pathways.^{[8][9]} High-throughput screening (HTS) serves as a critical platform in this context for several applications:

- **Synergy Screening:** Identifying novel drug combinations that enhance the efficacy of **Ceritinib**.
- **Resistance Pathway Analysis:** Screening compound libraries against **Ceritinib**-resistant cell lines to identify agents that can overcome resistance mechanisms.^[8]
- **Off-Target Identification:** Elucidating the polypharmacology of **Ceritinib** to repurpose it for other cancers, potentially in ALK-negative contexts where it shows activity against other kinases like FAK1 and RSK1/2.^{[10][11]}

These application notes provide an overview of the core signaling pathway, key quantitative data, and detailed protocols for performing HTS assays involving **Ceritinib**.

ALK Signaling Pathway and Ceritinib's Mechanism of Action

The EML4-ALK fusion is the primary target of **Ceritinib**. Its constitutive activation drives multiple downstream pathways essential for tumor growth and survival. **Ceritinib** acts by competitively binding to the kinase domain, preventing ATP binding and subsequent autophosphorylation, which shuts down the oncogenic signaling cascade.[\[4\]](#)[\[12\]](#)



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Caption: **Ceritinib** inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

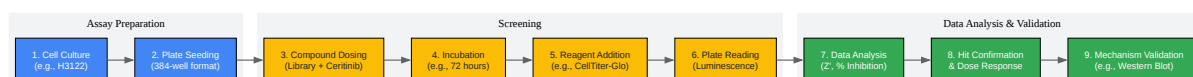
Data Presentation: Ceritinib Potency

Ceritinib has demonstrated potent activity in both enzymatic and cell-based assays. It is noted to be approximately 20-fold more potent against ALK than the first-generation inhibitor, crizotinib.[\[2\]](#)[\[5\]](#)

Target / Cell Line	Assay Type	IC50 / GI50 Value	Reference(s)
ALK (Anaplastic Lymphoma Kinase)	Enzymatic Kinase Assay	0.2 nM	[13] [14]
InsR (Insulin Receptor)	Enzymatic Kinase Assay	7 nM	[13] [14]
IGF-1R (Insulin-like Growth Factor 1 Receptor)	Enzymatic Kinase Assay	8 nM	[13] [14]
FLT3	Enzymatic Kinase Assay	60 nM	[13]
H3122 (EML4-ALK)	Cell Viability	~21 nM	[2]
H2228 (EML4-ALK)	Cell Viability	~30 nM	[2]
Karpas-299 (NPM-ALK)	Cell Viability	22.8 nM	[13] [14]
Ba/F3 (NPM-ALK)	Cell Viability	26.0 nM	[13] [14]

Experimental Protocols

A typical HTS workflow for screening compounds in combination with **Ceritinib** involves initial cell-based viability screening, followed by secondary assays to confirm mechanism of action.



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Caption: A general workflow for a high-throughput combination screen with **Ceritinib**.

Protocol 1: High-Throughput Cell Viability Screening (Combination Screen)

This protocol outlines a primary HTS assay to identify compounds that synergize with **Ceritinib** in ALK-positive NSCLC cell lines.

Objective: To screen a compound library for agents that enhance **Ceritinib**-induced cytotoxicity.

Materials:

- Cell Line: H3122 or H2228 (EML4-ALK positive NSCLC cells).[2]
- Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Reagents: **Ceritinib** (stock in DMSO), compound library (in DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Plates: 384-well white, solid-bottom assay plates.
- Equipment: Automated liquid handler, multi-well plate reader (luminescence).

Methodology:

- Cell Preparation: Culture H3122 cells under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase and perform a cell count. Dilute the cell suspension to a final concentration of 2,500 cells/25 µL in culture medium.
- Cell Seeding: Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
- Compound Plating:
 - Prepare a fixed, sub-maximal concentration of **Ceritinib** (e.g., its GI₂₀ value) in culture medium.

- Using a pintoole or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each library compound into the appropriate wells.
- Add 25 µL of the **Ceritinib**-containing medium to all wells except the negative controls (vehicle only) and positive controls (potent cytotoxic agent). Add 25 µL of medium with vehicle (DMSO) to the negative control wells.
- Incubation: Gently mix the plates on a plate shaker and incubate for 72 hours at 37°C, 5% CO₂.^[2]
- Assay Readout:
 - Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
 - Add 25 µL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: Western Blot for Pathway Modulation Analysis

This protocol is for the validation of hits from the primary screen to confirm their effect on the ALK signaling pathway.

Objective: To assess the phosphorylation status of ALK and its key downstream effectors (AKT, ERK, STAT3) after treatment with a hit compound in combination with **Ceritinib**.

Materials:

- Cell Line & Culture Medium: As described in Protocol 1.
- Reagents: **Ceritinib**, validated hit compound(s), cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

- Antibodies: Primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β -actin).[\[6\]](#)[\[15\]](#)
- Equipment: 6-well plates, electrophoresis and Western blot apparatus, imaging system.

Methodology:

- Cell Treatment: Seed H3122 cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle, **Ceritinib** alone, the hit compound alone, or a combination of both for a specified time (e.g., 6-24 hours).[\[2\]](#)[\[6\]](#)
- Protein Extraction:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold lysis buffer to each well and scrape the cells.
 - Incubate the lysates on ice for 30 minutes, vortexing intermittently.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total cell protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Normalize protein amounts (e.g., 20-30 μ g per lane) and prepare samples with Laemmli buffer.
 - Separate the proteins on a 4-12% SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein phosphorylation.[15][16]

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